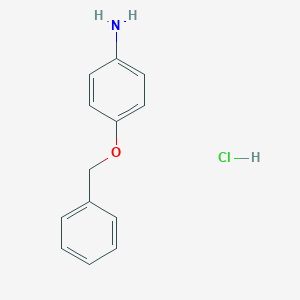
4-Benzyloxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Benzyloxyaniline hydrochloride, also known as 4-Aminophenyl benzyl ether hydrochloride, is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a brownish crystalline powder that is slightly soluble in water and sparingly soluble in methanol . This compound is used in various chemical synthesis studies and has significant applications in scientific research .
準備方法
The synthesis of 4-Benzyloxyaniline hydrochloride involves several steps:
Benzyloxy Reaction: The process begins with 4-nitrophenol as the raw material, which undergoes a benzyloxy reaction to produce 4-benzyloxy nitrobenzene.
Reduction Reaction: The 4-benzyloxy nitrobenzene is then subjected to a reduction reaction to form 4-benzyloxyaniline.
Salification Reaction: Finally, the 4-benzyloxyaniline undergoes a salification reaction to yield this compound.
The industrial production of this compound follows similar steps but is optimized for higher yields and efficiency. The conditions typically involve the use of ethanol, water, and catalysts such as tetrabutylammonium bromide and ammonium chloride .
化学反応の分析
4-Benzyloxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 4-benzyloxyaniline, as mentioned in the preparation methods.
Substitution: The compound can undergo substitution reactions, where the benzyloxy group can be replaced with other functional groups.
Common reagents used in these reactions include ethanol, water, hydrochloric acid, and catalysts like tetrabutylammonium bromide . The major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
4-Benzyloxyaniline hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Benzyloxyaniline hydrochloride involves its incorporation into desired molecules during chemical synthesis, allowing for the formation of new chemical bonds and complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
4-Benzyloxyaniline hydrochloride can be compared with other similar compounds such as:
4-Benzyloxyaniline: This compound is similar in structure but lacks the hydrochloride group.
4-Aminophenyl benzyl ether: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific chemical properties and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
51388-20-6 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC名 |
hydron;4-phenylmethoxyaniline;chloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |
InChIキー |
KQBDLOVXZHOAJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl |
正規SMILES |
[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-] |
| 51388-20-6 | |
ピクトグラム |
Irritant |
同義語 |
4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


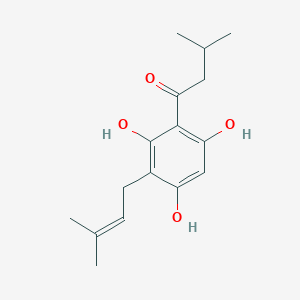
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

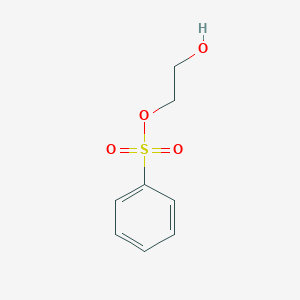


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

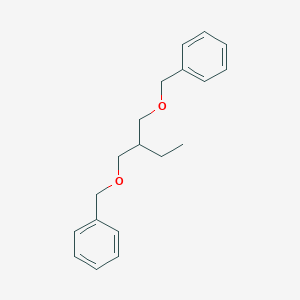
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)

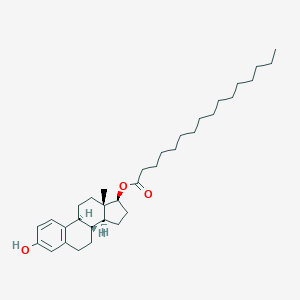
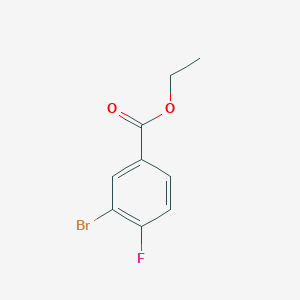
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)
